5-Bromo-2-methylbenzothiazole is a heterocyclic aromatic compound with the chemical formula C₈H₆BrNS. Its synthesis has been reported in various scientific journals, with different methodologies employed. One common approach involves the reaction of 2-amino-5-bromotoluene with thioformamide in the presence of a Lewis acid catalyst []. The resulting product is then purified using techniques like column chromatography and recrystallization.
Several studies have characterized the physical and chemical properties of 5-bromo-2-methylbenzothiazole. These studies have reported its melting point, boiling point, solubility in various solvents, and its spectroscopic data (e.g., NMR, IR, MS) [, ]. This information is crucial for researchers working with the compound, as it helps them understand its behavior and potential applications.
Research suggests that 5-bromo-2-methylbenzothiazole might possess various potential applications, although many of these are still under investigation. Here are some examples:
5-Bromo-2-methylbenzothiazole is an organic compound with the chemical formula C₈H₆BrNS and a molecular weight of 228.11 g/mol. It is classified as a benzothiazole derivative, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 2-position of the benzothiazole ring. The compound has several notable physical properties, including a log P value of approximately 3.18, indicating moderate lipophilicity, and a polar surface area of 41.13 Ų, which suggests its potential for biological activity and interaction with cellular membranes .
5-Bromo-2-methylbenzothiazole exhibits significant biological activities, particularly as an inhibitor of certain cytochrome P450 enzymes. It has been identified as an inhibitor for CYP1A2 and CYP2C19, which are important in drug metabolism . The compound's moderate lipophilicity and ability to permeate biological membranes suggest potential applications in pharmacology and agrochemicals.
The primary synthesis method involves:
Another method includes reacting with tetramethylstannane under specific conditions to produce derivatives like 2,5-dimethylbenzothiazole .
Studies indicate that 5-Bromo-2-methylbenzothiazole interacts with several biological systems:
Several compounds share structural similarities with 5-Bromo-2-methylbenzothiazole. Here are some notable examples:
Compound Name | Similarity | Key Features |
---|---|---|
6-Bromo-2-methylbenzo[d]thiazole | 0.89 | Bromine at position 6; similar methyl substitution. |
4-Bromo-2-methylbenzo[d]thiazole | 0.83 | Bromine at position 4; different substitution pattern. |
Benzothiazole | N/A | Parent structure without bromine or methyl substitutions; serves as a basis for comparison. |
7-Bromo-2-methylbenzo[d]thiazole | N/A | Bromine at position 7; demonstrates variations in reactivity due to positional changes. |
These compounds highlight the uniqueness of 5-Bromo-2-methylbenzothiazole through its specific bromine positioning and methyl substitution, affecting its chemical behavior and biological activity.